V2 Receptor Binding Affinity: Pyrrolobenzodiazepine-Derived Lixivaptan vs. Benzazepine-Derived Tolvaptan
Lixivaptan, constructed on the 10,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine scaffold derived from compound 22162-53-4, exhibits a human V2 receptor IC50 of 1.2 nM [1]. In contrast, tolvaptan, built on a benzazepine scaffold, displays a V2 IC50 of 3 nM when tested in HeLa cells expressing cloned human AVP receptors [2]. The pyrrolobenzodiazepine scaffold thus confers a 2.5-fold greater V2 binding potency.
| Evidence Dimension | V2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Lixivaptan (pyrrolobenzodiazepine scaffold): human V2 IC50 = 1.2 nM; Ki = 2.3 nM |
| Comparator Or Baseline | Tolvaptan (benzazepine scaffold): human V2 IC50 = 3 nM |
| Quantified Difference | 2.5-fold greater V2 potency for the pyrrolobenzodiazepine-based antagonist |
| Conditions | HeLa cells expressing cloned human arginine vasopressin V2 receptors; in vitro radioligand displacement assay |
Why This Matters
Higher V2 potency at the scaffold level enables lower dosing and potentially reduced off-target engagement, a critical factor for procurement decisions in V2 antagonist lead optimization programs.
- [1] Albright JD, Reich MF, Delos Santos EG, Dusza JP, Sum FW, Venkatesan AM, Coupet J, Chan PS, Ru X, Mazandarani H, Bailey T. 5-Fluoro-2-methyl-N-[4-(5H-pyrrolo[2,1-c][1,4]benzodiazepin-10(11H)-ylcarbonyl)-3-chlorophenyl]benzamide (VPA-985): an orally active arginine vasopressin antagonist with selectivity for V2 receptors. J Med Chem. 1998;41(14):2442-2444. doi:10.1021/jm980179c. View Source
- [2] Yamamura Y, Nakamura S, Itoh S, Hirano T, Onogawa T, Yamashita T, Yamada Y, Tsujimoto G, Mori T. OPC-41061, a highly potent human vasopressin V2-receptor antagonist: pharmacological profile and aquaretic effect by single and multiple oral dosing in rats. J Pharmacol Exp Ther. 1998;287(3):860-867. PMID: 9864265. View Source
